molecular formula C31H33ClN2O3RuS B1460181 (R,R)-Ts-DENEB(regR) CAS No. 1333981-84-2

(R,R)-Ts-DENEB(regR)

Cat. No.: B1460181
CAS No.: 1333981-84-2
M. Wt: 650.2 g/mol
InChI Key: INKUCOHLIHBSDN-ZAMYOOMVSA-M
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Description

(R,R)-Ts-DENEB(regR) is a chiral compound with significant applications in various scientific fields. The compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Ts-DENEB(regR) typically involves several steps, starting with the preparation of the chiral starting material. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Common synthetic routes may involve:

    Chiral Catalysts: Utilizing chiral catalysts to induce the formation of the (R,R) configuration.

    Protecting Groups: Employing protecting groups to prevent unwanted reactions at specific sites on the molecule.

    Purification Techniques: Using chromatography and recrystallization to purify the final product.

Industrial Production Methods

In an industrial setting, the production of (R,R)-Ts-DENEB(regR) is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Systems: For precise control over reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Ts-DENEB(regR) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(R,R)-Ts-DENEB(regR) has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a drug candidate.

    Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (R,R)-Ts-DENEB(regR) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-Ts-DENEB(regS): Another chiral isomer with different stereochemistry.

    (R,S)-Ts-DENEB(regRS): A diastereomer with distinct properties.

    (S,R)-Ts-DENEB(regSR): Another diastereomer with unique reactivity.

Uniqueness

(R,R)-Ts-DENEB(regR) is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and diastereomers. This uniqueness makes it valuable in applications requiring high stereoselectivity.

Properties

IUPAC Name

chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKUCOHLIHBSDN-ZAMYOOMVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN2O3RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333981-84-2
Record name (R,R)-Ts-DENEB(regR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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